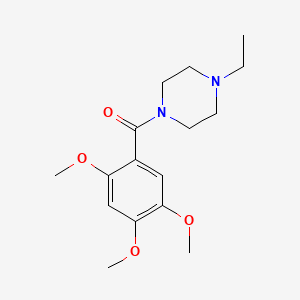
1-ethyl-4-(2,4,5-trimethoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(2,4,5-trimethoxybenzoyl)piperazine, also known as ETP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research and medicine. ETP is a piperazine derivative that has been synthesized through a multistep process involving the reaction of piperazine with 2,4,5-trimethoxybenzoyl chloride and subsequent alkylation with ethyl iodide.
Mecanismo De Acción
The mechanism of action of 1-ethyl-4-(2,4,5-trimethoxybenzoyl)piperazine is not fully understood, but it is thought to involve the modulation of serotonin and dopamine receptors. 1-ethyl-4-(2,4,5-trimethoxybenzoyl)piperazine has been found to bind to the 5-HT2A receptor with high affinity, leading to the activation of downstream signaling pathways. 1-ethyl-4-(2,4,5-trimethoxybenzoyl)piperazine has also been shown to modulate dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-ethyl-4-(2,4,5-trimethoxybenzoyl)piperazine has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of gene expression, and the induction of cell death. 1-ethyl-4-(2,4,5-trimethoxybenzoyl)piperazine has been shown to modulate the expression of genes involved in neuroplasticity and synaptic function, which may contribute to its therapeutic effects. 1-ethyl-4-(2,4,5-trimethoxybenzoyl)piperazine has also been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-4-(2,4,5-trimethoxybenzoyl)piperazine has several advantages for use in lab experiments, including its high purity and yield, its well-established synthesis method, and its potential applications in various fields of research. However, 1-ethyl-4-(2,4,5-trimethoxybenzoyl)piperazine also has limitations, including its high cost, limited availability, and potential toxicity.
Direcciones Futuras
There are several future directions for research involving 1-ethyl-4-(2,4,5-trimethoxybenzoyl)piperazine, including the development of new synthesis methods to increase yield and reduce cost, the exploration of its potential as a therapeutic agent for various neurological disorders, and the investigation of its anticancer properties. Additionally, further research is needed to fully understand the mechanism of action of 1-ethyl-4-(2,4,5-trimethoxybenzoyl)piperazine and its potential side effects.
Métodos De Síntesis
The synthesis of 1-ethyl-4-(2,4,5-trimethoxybenzoyl)piperazine involves a multistep process that begins with the reaction of piperazine with 2,4,5-trimethoxybenzoyl chloride to form 1-benzoyl-4-(2,4,5-trimethoxyphenyl)piperazine. This intermediate is then alkylated with ethyl iodide to produce 1-ethyl-4-(2,4,5-trimethoxybenzoyl)piperazine. The synthesis of 1-ethyl-4-(2,4,5-trimethoxybenzoyl)piperazine has been optimized to yield high purity and yield, making it a viable compound for research purposes.
Aplicaciones Científicas De Investigación
1-ethyl-4-(2,4,5-trimethoxybenzoyl)piperazine has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. 1-ethyl-4-(2,4,5-trimethoxybenzoyl)piperazine has been found to exhibit a range of pharmacological effects, including the modulation of serotonin and dopamine receptors. 1-ethyl-4-(2,4,5-trimethoxybenzoyl)piperazine has also been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
(4-ethylpiperazin-1-yl)-(2,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-5-17-6-8-18(9-7-17)16(19)12-10-14(21-3)15(22-4)11-13(12)20-2/h10-11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSAVPISBPUNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(4-chlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5106488.png)

![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B5106501.png)

![1-[2-(2-phenoxyethoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5106529.png)
![4-{[(4-methylphenyl)amino]methyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5106548.png)
![2-(ethylthio)ethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5106550.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5106555.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5106556.png)
![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-(1H-pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5106572.png)
![2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5106578.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5106581.png)